(1r)-1-(1-Methylcyclopropyl)ethan-1-ol

Catalog No.
S14138328
CAS No.
M.F
C6H12O
M. Wt
100.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1r)-1-(1-Methylcyclopropyl)ethan-1-ol

Product Name

(1r)-1-(1-Methylcyclopropyl)ethan-1-ol

IUPAC Name

(1R)-1-(1-methylcyclopropyl)ethanol

Molecular Formula

C6H12O

Molecular Weight

100.16 g/mol

InChI

InChI=1S/C6H12O/c1-5(7)6(2)3-4-6/h5,7H,3-4H2,1-2H3/t5-/m1/s1

InChI Key

DMQPCUMOKHCHSB-RXMQYKEDSA-N

Canonical SMILES

CC(C1(CC1)C)O

Isomeric SMILES

C[C@H](C1(CC1)C)O

(1R)-1-(1-Methylcyclopropyl)ethan-1-ol is an organic compound characterized by a cyclopropyl group attached to an ethan-1-ol backbone. This compound features a chiral center, which contributes to its potential biological activity and makes it of interest in various fields, including medicinal chemistry and organic synthesis. The presence of the methyl group on the cyclopropyl ring enhances the compound's structural uniqueness, influencing its reactivity and interactions in

  • Oxidation: The compound can be oxidized to form the corresponding ketone, (1R)-1-(1-methylcyclopropyl)ethanone, using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
  • Reduction: Further reduction can convert the alcohol into the corresponding alkane, (1R)-1-(1-methylcyclopropyl)ethane, using strong reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Research into the biological activity of (1R)-1-(1-methylcyclopropyl)ethan-1-ol suggests potential pharmaceutical applications. Compounds with similar structures have been explored for their interactions with biological targets, including enzymes and receptors. The unique cyclopropyl group may enhance binding affinity or specificity towards certain biological pathways, making it a candidate for further investigation in drug development .

The synthesis of (1R)-1-(1-methylcyclopropyl)ethan-1-ol can be achieved through various methods:

  • Reduction of Ketone: A common synthetic route involves the reduction of (1R)-1-(1-methylcyclopropyl)ethanone using reducing agents such as sodium borohydride or lithium aluminum hydride in inert solvents like tetrahydrofuran or diethyl ether under controlled conditions.
  • Catalytic Hydrogenation: In industrial settings, this compound may be produced via catalytic hydrogenation of the corresponding ketone using a metal catalyst like palladium on carbon under high pressure and temperature, allowing for efficient and scalable production.

(1R)-1-(1-Methylcyclopropyl)ethan-1-ol has several applications across different fields:

  • Organic Synthesis: It serves as a building block for constructing more complex molecules in organic chemistry.
  • Pharmaceutical Development: Its derivatives may hold promise for developing new therapeutic agents due to their potential biological activities.
  • Specialty Chemicals: The compound can be utilized in synthesizing specialty chemicals and materials with unique properties.

Studies on (1R)-1-(1-methylcyclopropyl)ethan-1-ol's interactions with biological systems are ongoing. The mechanism of action may involve binding to specific receptors or enzymes, modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its biological effects .

Several compounds share structural similarities with (1R)-1-(1-methylcyclopropyl)ethan-1-ol. Here are a few notable examples:

Compound NameStructural FeaturesUnique Properties
(S)-1-(2-Methylcyclopropyl)ethan-1-amineCyclopropyl group with an amine functional groupPotentially different biological activity due to amine presence
(S)-2-MethylcyclopropanolLacks the ethyl backboneDifferent reactivity due to absence of alcohol functionality
(R)-CyclopropylmethanolSimilar cyclopropane structureLacks stereochemistry and specific substitution pattern

The uniqueness of (1R)-1-(1-methylcyclopropyl)ethan-1-ol lies in its specific stereochemistry and substitution patterns, which influence its chemical behavior and potential applications compared to these similar compounds.

XLogP3

1.1

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

100.088815002 g/mol

Monoisotopic Mass

100.088815002 g/mol

Heavy Atom Count

7

Dates

Last modified: 08-10-2024

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